molecular formula C8H11ClO3 B13900771 Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate

Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate

Cat. No.: B13900771
M. Wt: 190.62 g/mol
InChI Key: MCWLBTQHLRPUPJ-UHFFFAOYSA-N
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Description

Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate is an organic compound with the molecular formula C7H11ClO3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate typically involves the reaction of oxolane derivatives with chloromethylating agents. One common method is the reaction of oxolane-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amines or thiols derivatives.

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of alcohol derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, forming various derivatives. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state .

Comparison with Similar Compounds

Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its five-membered oxolane ring, which imparts different chemical reactivity and stability compared to its analogs .

Properties

Molecular Formula

C8H11ClO3

Molecular Weight

190.62 g/mol

IUPAC Name

methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate

InChI

InChI=1S/C8H11ClO3/c1-11-8(10)4-6-2-3-7(5-9)12-6/h4,7H,2-3,5H2,1H3

InChI Key

MCWLBTQHLRPUPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCC(O1)CCl

Origin of Product

United States

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